molecular formula C10H11FO3 B13569549 Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate

Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13569549
M. Wt: 198.19 g/mol
InChI Key: IYTGMOVPCCCHTJ-VIFPVBQESA-N
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Description

Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of (s)-3-(2-fluorophenyl)-3-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-fluorophenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(2-fluorophenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate: Lacks the stereochemistry of the (s)-enantiomer.

    Ethyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (s)-3-(4-fluorophenyl)-3-hydroxypropanoate: Similar structure but with the fluorine atom in the para position.

Uniqueness

Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate is unique due to its specific stereochemistry and the position of the fluorine atom on the phenyl ring. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

Methyl (S)-3-(2-fluorophenyl)-3-hydroxypropanoate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁F O₃
  • Molecular Weight : 198.19 g/mol
  • Functional Groups : The compound features a hydroxypropanoate moiety and a fluorophenyl group, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the hydroxypropanoate moiety can participate in hydrogen bonding, influencing the activity of enzymes or receptors involved in various biological processes.

Biological Activities

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an enzyme inhibitor, affecting metabolic pathways linked to disease states.
  • Anti-inflammatory Properties : Research has suggested potential anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Effects : Some studies have indicated analgesic properties, which could be beneficial in pain management therapies.

Research Findings

Various studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications:

  • Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent.
  • Cell Line Studies : In vitro studies using cancer cell lines showed that derivatives of this compound exhibit varying degrees of cytotoxicity, with some derivatives achieving IC50 values indicating significant inhibitory effects on cell proliferation .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionEffective against specific metabolic enzymes
Anti-inflammatoryPotential anti-inflammatory effects observed
Analgesic EffectsIndications of pain relief properties
CytotoxicityVarying IC50 values in cancer cell lines

Case Studies

  • Case Study 1 : A study focusing on enzyme inhibition found that this compound significantly reduced enzyme activity associated with metabolic disorders, indicating its potential as a therapeutic agent for managing such conditions.
  • Case Study 2 : In a cancer research context, derivatives of the compound were tested against various human cancer cell lines, revealing promising results in inhibiting cell growth and proliferation. The most effective derivatives achieved IC50 values below 60 µM, suggesting strong anticancer potential .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl (3S)-3-(2-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3/t9-/m0/s1

InChI Key

IYTGMOVPCCCHTJ-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC=C1F)O

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1F)O

Origin of Product

United States

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